molecular formula C11H25N B13745433 N,N,2,2,4,4-Hexamethylpentylamine CAS No. 32905-75-2

N,N,2,2,4,4-Hexamethylpentylamine

Cat. No.: B13745433
CAS No.: 32905-75-2
M. Wt: 171.32 g/mol
InChI Key: WSXNTFRNRURORJ-UHFFFAOYSA-N
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Description

N,N,2,2,4,4-Hexamethylpentylamine: is an organic compound with the molecular formula C11H25N It is a tertiary amine characterized by the presence of six methyl groups attached to the pentylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,2,4,4-Hexamethylpentylamine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 2,2,4,4-tetramethylpentane with dimethylamine in the presence of a strong base such as sodium hydride . The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N,2,2,4,4-Hexamethylpentylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide . These reactions can lead to the formation of corresponding N-oxides .

  • Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines or other reduced derivatives.

  • Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents.

Major Products Formed

    N-oxides: from oxidation.

    Secondary amines: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

N,N,2,2,4,4-Hexamethylpentylamine has found applications in several scientific research areas:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.

  • Biology: : The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays.

  • Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

  • Industry: : It is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of N,N,2,2,4,4-Hexamethylpentylamine involves its interaction with specific molecular targets. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N,N,2,2,4,4-Hexamethylpentylamine can be compared with other similar compounds such as:

  • N,N-Dimethylpentylamine: : Lacks the additional methyl groups, resulting in different chemical and physical properties.

  • N,N,2,2,4,4-Hexamethylbutylamine: : Similar structure but with a shorter carbon chain, affecting its reactivity and applications.

  • N,N,2,2,4,4-Hexamethylhexylamine: : Longer carbon chain, leading to variations in solubility and chemical behavior.

The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct steric and electronic properties, making it valuable for specialized applications.

Properties

CAS No.

32905-75-2

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N,N,2,2,4,4-hexamethylpentan-1-amine

InChI

InChI=1S/C11H25N/c1-10(2,3)8-11(4,5)9-12(6)7/h8-9H2,1-7H3

InChI Key

WSXNTFRNRURORJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)CN(C)C

Origin of Product

United States

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